![molecular formula C14H20ClNO3 B3106911 2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride CAS No. 1609395-26-7](/img/structure/B3106911.png)
2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride
Overview
Description
“2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 1609395-26-7. It has a molecular weight of 285.77 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C14H19NO3.ClH/c16-12-13-4-1-2-5-14 (13)18-9-3-6-15-7-10-17-11-8-15;/h1-2,4-5,12H,3,6-11H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Analytical Methods for Antioxidant Activity
Morpholine derivatives, including "2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride," may be used in the analysis of antioxidant activity due to their potential reactive sites and involvement in redox reactions. Various tests such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) assess antioxidant capacity through spectrophotometry, which could involve morpholine derivatives as part of the antioxidative mechanisms being studied (Munteanu & Apetrei, 2021).
Treatment of Organic Pollutants
In environmental science, compounds like "this compound" could find applications in the enzymatic remediation or degradation of organic pollutants. The use of enzymes, in conjunction with redox mediators, has shown promise in enhancing the degradation efficiency of recalcitrant compounds in wastewater. Morpholine derivatives, due to their structural flexibility and chemical reactivity, could potentially serve as or influence the behavior of redox mediators in such processes, contributing to the removal of harmful organic pollutants from the environment (Husain & Husain, 2007).
Safety and Hazards
properties
IUPAC Name |
2-(3-morpholin-4-ylpropoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c16-12-13-4-1-2-5-14(13)18-9-3-6-15-7-10-17-11-8-15;/h1-2,4-5,12H,3,6-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYUJMBXIYZCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC=C2C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B3106828.png)



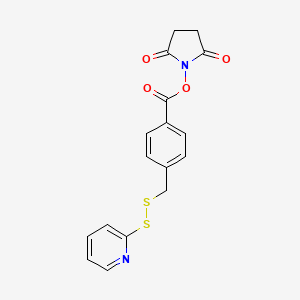
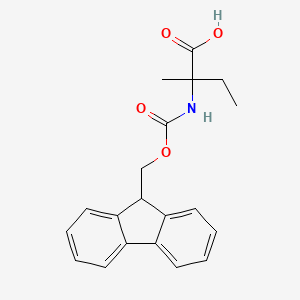
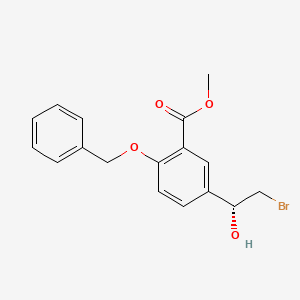
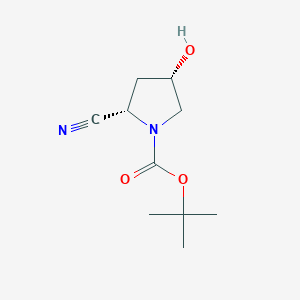
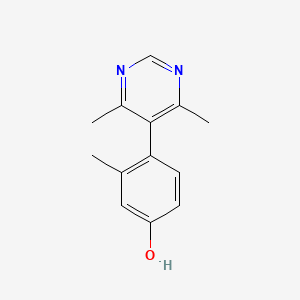
![2-Methylbenzofuro[2,3-b]pyridin-8-ol](/img/structure/B3106873.png)
![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B3106879.png)
![3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B3106884.png)
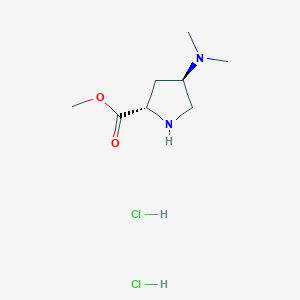
![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B3106901.png)